REACTION_CXSMILES
|
[P:1]([O-:23])([O-:22])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:2].[OH-].[K+].S([O-])([O-])(=O)=O.[Zn+2:31]>O>[P:1]([O-:22])([O-:23])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:2].[Zn+2:31] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCCCCCCCCCCCCCCCCCC)([O-])[O-]
|
Name
|
|
Quantity
|
3862 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
zinc sulfate
|
Quantity
|
1591 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(OCCCCCCCCCCCCCCCCCC)([O-])[O-]
|
Name
|
|
Quantity
|
88 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried at 75° C. for 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
cooling type hammer mill
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCCCCCCCC)([O-])[O-].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |